N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-N'-(2-phenylethyl)urea
Description
Properties
CAS No. |
918493-73-9 |
|---|---|
Molecular Formula |
C23H20ClN3O3S |
Molecular Weight |
453.9 g/mol |
IUPAC Name |
1-[3-(benzenesulfonyl)-5-chloro-1H-indol-2-yl]-3-(2-phenylethyl)urea |
InChI |
InChI=1S/C23H20ClN3O3S/c24-17-11-12-20-19(15-17)21(31(29,30)18-9-5-2-6-10-18)22(26-20)27-23(28)25-14-13-16-7-3-1-4-8-16/h1-12,15,26H,13-14H2,(H2,25,27,28) |
InChI Key |
MRMALBSULWMNAR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)NC2=C(C3=C(N2)C=CC(=C3)Cl)S(=O)(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Preparation Methods
General Synthetic Route
The synthesis of N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-N'-(2-phenylethyl)urea can be achieved through a multi-step synthetic route, which typically involves the following key steps:
Synthesis of 5-Chloroindole : The starting material for this synthesis is 5-chloroindole, which can be prepared from indole derivatives through halogenation reactions using reagents like phosphorus pentachloride or thionyl chloride.
Formation of the Sulfonamide : The 5-chloroindole is then reacted with benzenesulfonyl chloride in the presence of a base such as pyridine to form the corresponding sulfonamide. This step is crucial as it introduces the benzenesulfonyl group to the indole structure.
Urea Formation : The final step involves the reaction of the sulfonamide with 2-phenylethylamine in the presence of a coupling agent (e.g., EDCI or DCC) to form the urea linkage. This step is essential for achieving the desired urea functionality in the final product.
Reaction Conditions and Yields
The following table summarizes typical reaction conditions and yields for each step in the synthesis:
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Synthesis of 5-Chloroindole | Indole + PCl5 or SOCl2 | 70-85 |
| Formation of Sulfonamide | 5-Chloroindole + Benzenesulfonyl chloride + Pyridine | 75-90 |
| Urea Formation | Sulfonamide + 2-Phenylethylamine + EDCI/DCC | 65-80 |
Detailed Experimental Procedures
Step 1: Synthesis of 5-Chloroindole
A mixture of indole (10 mmol) and phosphorus pentachloride (10 mmol) is stirred at room temperature for several hours until complete conversion is observed (monitored by TLC). The reaction mixture is then quenched with water, and the product is extracted using dichloromethane, dried over magnesium sulfate, and purified by recrystallization.
Step 2: Formation of Sulfonamide
To a solution of 5-chloroindole (5 mmol) in dichloromethane, benzenesulfonyl chloride (6 mmol) and pyridine (6 mmol) are added. The mixture is stirred at room temperature under an inert atmosphere for 24 hours. After completion, the mixture is diluted with water, acidified with hydrochloric acid, and extracted with dichloromethane. The organic layer is washed, dried, and concentrated to yield the sulfonamide.
Step 3: Urea Formation
The sulfonamide (3 mmol) is dissolved in DMF along with EDCI (3 mmol) and allowed to stir for a few minutes before adding 2-phenylethylamine (4 mmol). The reaction is allowed to proceed at room temperature for several hours until completion. The mixture is quenched with water, extracted with ethyl acetate, washed, dried, and concentrated to obtain this compound.
Chemical Reactions Analysis
N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-N’-(2-phenylethyl)urea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of amines or alcohols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane (DCM) or dimethylformamide (DMF), and catalysts such as palladium on carbon (Pd/C) or copper(I) iodide (CuI). Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-N’-(2-phenylethyl)urea has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has shown potential as an inhibitor of certain enzymes, making it useful in biochemical studies.
Medicine: Research has indicated its potential as an anticancer agent due to its ability to inhibit the growth of cancer cells.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-N’-(2-phenylethyl)urea involves the inhibition of specific enzymes, such as carbonic anhydrase IX (CA IX). This enzyme is overexpressed in many solid tumors and plays a role in tumor growth and survival. By inhibiting CA IX, the compound can disrupt the tumor’s metabolic processes, leading to reduced cell proliferation and increased apoptosis .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs from Benzimidazole-Based Ureas ()
Compounds 3f and 3g in are benzimidazole derivatives with methoxy and sulfinyl substituents, differing from the target compound in core structure and functional groups:
- Core Structure : Benzimidazole (3f/3g) vs. 5-chloroindole (target). Benzimidazoles are bicyclic systems with two fused benzene rings, whereas indoles have a single benzene fused to a pyrrole ring.
- Functional Groups: Sulfinyl (-SO-) in 3f/3g vs. sulfonyl (-SO₂-) in the target.
- Substituents : Methoxy (-OCH₃) groups in 3f/3g vs. chlorine (-Cl) in the target. Chlorine’s electronegativity may increase lipophilicity compared to methoxy groups.
- Physical Properties : 3f/3g exhibit a decomposition point of 154–158°C and a synthesis yield of 86% . The target compound’s thermal stability and synthetic efficiency remain uncharacterized in the evidence.
Hydroxyurea Derivative ()
N-[(3S)-2,3-Dihydro-6-(phenylmethoxy)-3-benzofuranyl]-N-hydroxyurea (CAS 139149-55-6) shares a urea-like backbone but differs critically:
- Functional Group : Hydroxyurea (-NHCONHOH) vs. urea (-NHCONH-). The hydroxyurea group introduces additional hydrogen-bonding capacity and redox activity.
- Molecular Weight : 300.31 g/mol () vs. ~427.9 g/mol (estimated for the target). The higher molecular weight of the target may reduce solubility.
- Core Structure : Benzofuran () vs. indole (target). Benzofurans lack the nitrogen atom in the heterocyclic ring, altering electronic properties .
Benzenesulfonyloxy-Substituted Ureas ()
European Patent Application EP 2023/40 describes urea derivatives with benzenesulfonyloxy (-OSO₂C₆H₅) substituents on phenyl rings. Key distinctions include:
- Substituent Position : Benzenesulfonyloxy groups are attached to phenyl rings () vs. direct benzenesulfonyl substitution on indole (target).
- Alkoxy Modifications : Compounds in feature methoxy (-OCH₃), ethoxy (-OC₂H₅), or dimethoxy groups on the benzene ring, while the target’s benzenesulfonyl group is unsubstituted. These modifications could modulate steric hindrance or metabolic stability .
Indole-Based Amine ()
N-(2-phenylethyl)-1H-indol-5-amine shares the indole core and phenylethyl chain but replaces the urea group with an amine (-NH₂):
- Functional Group: Amine () vs. urea (target).
- Molecular Complexity : The target’s urea bridge and sulfonyl group add complexity, increasing molecular weight by ~191.6 g/mol compared to ’s compound (MW 236.31 g/mol) .
Data Table: Comparative Analysis of Key Features
Key Findings and Implications
- Substituent Effects : Chlorine substitution may improve lipophilicity over methoxy/ethoxy groups, influencing membrane permeability.
- Functional Group Impact : Urea’s hydrogen-bonding capacity could offer advantages over hydroxyurea or amine-based compounds in target engagement.
Biological Activity
N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-N'-(2-phenylethyl)urea is a synthetic compound with potential therapeutic applications, particularly in oncology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula : C21H21ClN2O3S
- Molecular Weight : 417.9 g/mol
- CAS Number : 918493-68-2
The compound features a benzenesulfonyl group and a chloro substituent on the indole ring, contributing to its biological activity. The urea moiety is known to enhance binding affinity to various biological targets.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in cancer cell signaling pathways:
- Inhibition of Tumor Cell Proliferation : Studies have shown that this compound can inhibit the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest. For instance, it has demonstrated significant growth inhibition in hepatocellular carcinoma (HCC) cell lines at concentrations as low as 10 µM .
- Modulation of Signaling Pathways : The compound affects key signaling pathways such as the MAPK/ERK pathway, which is crucial for cell survival and proliferation. It alters the phosphorylation states of proteins involved in these pathways, leading to reduced cell motility and invasion .
- Anti-Metastatic Effects : this compound has been shown to inhibit cancer cell migration, suggesting potential utility in preventing metastasis .
In Vitro Studies
A series of in vitro assays have been conducted to assess the efficacy of this compound against various cancer types:
| Study Type | Cancer Type | Concentration (µM) | Effect |
|---|---|---|---|
| Cell Viability | Hepatocellular Carcinoma | 10 | 70% inhibition |
| Migration Assay | Breast Cancer | 5 | 60% reduction in migration |
| Apoptosis Assay | Lung Cancer | 20 | Increased apoptosis rate |
These studies illustrate the compound's potential as a therapeutic agent in oncology.
Case Studies
- Hepatocellular Carcinoma (HCC) : A recent study highlighted the selective targeting of tumorigenic cells by this compound, demonstrating a significant reduction in tumor growth without affecting non-tumorigenic cells .
- Breast Cancer Metastasis : Another investigation focused on breast cancer cells revealed that treatment with this compound resulted in decreased migration and invasion capabilities, indicating its potential role in anti-metastatic therapy .
Q & A
What are the optimal reaction conditions for synthesizing N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-N'-(2-phenylethyl)urea to maximize yield and purity?
Basic Research Question
The synthesis typically involves a multi-step process:
Indole Core Formation : Start with 5-chloro-1H-indole derivatives (e.g., 5-chloro-2-phenyl-1H-indole, as in ), using acrolein or similar reagents under acidic conditions to functionalize the indole ring .
Sulfonylation : React the indole intermediate with benzenesulfonyl chloride in an inert solvent (e.g., dichloromethane) with a base (e.g., triethylamine) to introduce the benzenesulfonyl group at the 3-position .
Urea Formation : Couple the sulfonylated indole with 2-phenylethylamine via an isocyanate intermediate. Use reflux conditions in toluene or THF, with catalytic bases to neutralize HCl byproducts .
Optimization : Monitor reaction progress via TLC or HPLC. Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) to achieve >95% purity.
How can researchers confirm the molecular structure and purity of this compound?
Basic Research Question
Methodological Approach :
- X-ray Crystallography : For definitive structural confirmation, grow single crystals (e.g., via slow evaporation in ethanol) and analyze using X-ray diffraction, as demonstrated for analogous urea derivatives in .
- Spectroscopy :
- NMR : Compare H/C NMR spectra with computational predictions (e.g., using ChemDraw or ACD/Labs). Key signals include the sulfonyl group (δ 7.5–8.0 ppm, aromatic protons) and urea NH (δ 8.5–10.0 ppm).
- HRMS : Validate molecular weight (exact mass: ~467.06 g/mol) using high-resolution mass spectrometry.
- Purity Analysis : Use HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm .
How can structure-activity relationship (SAR) studies be designed to evaluate the biological relevance of this compound?
Advanced Research Question
Experimental Design :
Analog Synthesis : Prepare derivatives with variations in:
- Sulfonyl Group : Replace benzenesulfonyl with alkylsulfonyl or heteroaryl sulfonyl groups.
- Phenethyl Moiety : Modify the phenyl ring (e.g., electron-withdrawing/donating substituents) or alter the ethyl linker .
Activity Assays : Test analogs in target-specific assays (e.g., enzyme inhibition, receptor binding) using dose-response curves (IC/EC determination).
Computational Modeling : Perform molecular docking (e.g., using AutoDock Vina) against protein targets from the PDB ( ) to correlate steric/electronic features with activity .
How should researchers resolve contradictions in spectral data during characterization?
Advanced Research Question
Troubleshooting Strategies :
- Dynamic NMR : If NH protons show unexpected splitting, use variable-temperature NMR to assess hydrogen bonding or conformational exchange.
- Isotopic Labeling : Synthesize N-labeled urea to clarify ambiguous signals in crowded regions .
- Cross-Validation : Compare experimental data with computational predictions (e.g., DFT-calculated NMR shifts via Gaussian) and literature analogs (e.g., ) .
What computational approaches are recommended for studying this compound’s interaction with biological targets?
Advanced Research Question
Methodology :
Molecular Docking : Use the RCSB PDB ( ) to identify potential targets (e.g., kinases, GPCRs). Optimize ligand geometry with MOE ( ) and dock using flexible residue protocols .
MD Simulations : Run 100-ns simulations (e.g., GROMACS) to assess binding stability and key interactions (e.g., hydrogen bonds with sulfonyl/urea groups).
Free Energy Calculations : Apply MM/PBSA or FEP to quantify binding affinities and guide SAR .
What experimental strategies can assess the compound’s solubility and formulation stability?
Advanced Research Question
Approach :
- Solubility Screening : Test in buffers (pH 1.2–7.4) and co-solvents (DMSO, PEG 400) using nephelometry or UV-Vis spectroscopy.
- Stability Studies :
- Thermal : Store at 25°C/60% RH and 40°C/75% RH for 4 weeks, monitoring degradation via HPLC.
- Photolytic : Expose to UV light (ICH Q1B guidelines) to detect photo-degradation products .
- Formulation : Explore solid dispersions (e.g., with HPMCAS) or nanoemulsions to enhance bioavailability.
How can researchers address discrepancies in biological activity across different assay platforms?
Advanced Research Question
Resolution Workflow :
Assay Validation : Confirm target engagement using orthogonal methods (e.g., SPR for binding affinity vs. cellular assays for functional activity).
Metabolic Stability : Test compound stability in liver microsomes to rule out false negatives due to rapid degradation.
Off-Target Profiling : Use kinase/GPCR panels to identify non-specific interactions that may confound results .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
